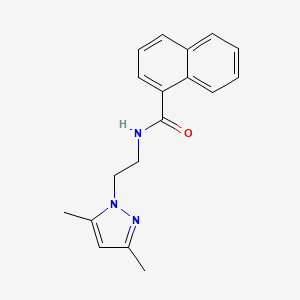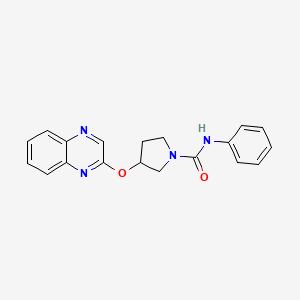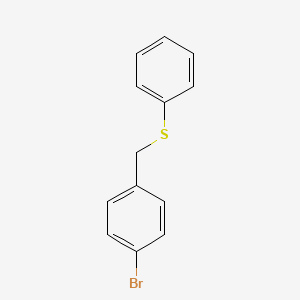![molecular formula C16H21N3O5S B2665519 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448035-73-1](/img/structure/B2665519.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties can be predicted, such as solubility and stability, based on the functional groups present .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Activities
Research on sulfonamide derivatives has shown significant interest in the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes like respiration and the acid-base balance in blood and other tissues. Sulfonamide derivatives have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. For instance, studies have identified compounds with superior CA inhibitory activity than reference drugs, indicating potential for therapeutic applications in diseases related to CA enzyme dysfunction (Kucukoglu et al., 2016; Gul et al., 2016).
Anticancer Activities
The synthesis and biological evaluation of sulfonamide derivatives have also been directed towards their potential as anticancer agents. Some derivatives have shown promising results in inhibiting tumor growth, showcasing the versatility of sulfonamides in drug development for cancer treatment. For example, certain pyrazole-sulfonamide derivatives exhibited notable antiproliferative activities against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Mert et al., 2014).
COX-2 Inhibitory Activities
Another significant area of application for sulfonamide derivatives is as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives such as celecoxib have been extensively studied and developed into successful anti-inflammatory drugs. The process involves extensive structure-activity relationship (SAR) work, leading to the identification of potent and selective COX-2 inhibitors (Penning et al., 1997).
Antimicrobial and Antitubercular Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Research includes the synthesis and evaluation of these compounds against various bacterial and fungal strains, with some showing significant activity, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Shingare et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-15(11(2)19(4)18-10)25(21,22)17-8-16(3,20)12-5-6-13-14(7-12)24-9-23-13/h5-7,17,20H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLZSFKXWHVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)




![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)

![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)
